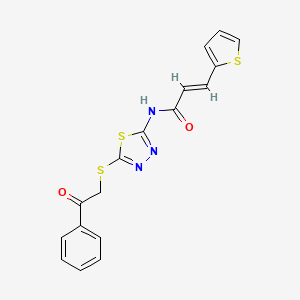
(E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H13N3O2S3 and its molecular weight is 387.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a novel derivative that incorporates a thiadiazole moiety, which has been associated with various biological activities including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent studies and findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their diverse biological activities. The 1,3,4-thiadiazole ring has been highlighted for its potential in drug development due to its ability to interact with various biological targets. Specifically, compounds containing this moiety have demonstrated:
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Antiviral Activity : Inhibitory effects on viruses such as hepatitis B.
- Anticancer Activity : Targeting pathways involved in tumor growth and proliferation.
Synthesis and Structure
The synthesis of this compound involves the reaction of thiadiazole derivatives with acrylamide structures. The presence of the thiophene ring enhances the compound's interaction with biological targets due to its electron-rich nature.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of thiadiazole derivatives on various cancer cell lines. For instance, one study reported that certain thiadiazole-based acrylamide derivatives exhibited significant activity against the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. The compound showed promising results compared to established drugs like Gefitinib:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Gefitinib | 15.0 | A431 |
| Thiadiazole Derivative | 8.5 | A431 |
These results indicate that the compound could serve as a potential lead for further development in cancer therapy .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored. A study focusing on anti-hepatitis B virus (HBV) activity demonstrated that certain acrylamide derivatives had IC50 values lower than that of the standard treatment lamivudine:
| Compound | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Lamivudine | 14.8 | HBV DNA replication inhibition |
| Thiadiazole Derivative | 12.26 | HBeAg secretion inhibition |
This suggests that modifications to the thiadiazole structure can enhance antiviral efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 µg/mL |
| Escherichia coli | 47.5 µg/mL |
These findings highlight the compound's potential as an antibacterial agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or substituents on the phenyl group can significantly alter activity profiles. For instance:
- Substituent Variation : Introducing electron-withdrawing groups increases potency against cancer cells.
- Ring Modifications : Alterations in ring structure can enhance binding affinity to biological targets.
Properties
IUPAC Name |
(E)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-14(12-5-2-1-3-6-12)11-24-17-20-19-16(25-17)18-15(22)9-8-13-7-4-10-23-13/h1-10H,11H2,(H,18,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSJWVIFRJRGV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














